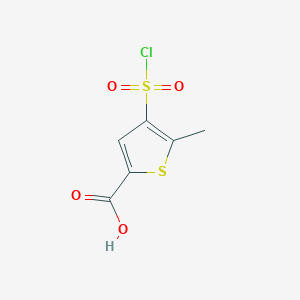

4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid

Übersicht

Beschreibung

The compound “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” likely contains a chlorosulfonyl group and a carboxylic acid group attached to a thiophene ring . It’s important to note that the exact properties of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

While the exact synthesis of “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” is not available, chlorosulfonyl compounds are often synthesized by the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid .Molecular Structure Analysis

The molecular structure of “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” would likely be a thiophene ring with a chlorosulfonyl group and a carboxylic acid group attached. The exact structure would depend on the positions of these groups on the thiophene ring .Chemical Reactions Analysis

The chemical reactions of “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” would likely involve the chlorosulfonyl and carboxylic acid groups. For example, chlorosulfonyl groups can react with water to produce toxic gases .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Synthesis of Amino Acids and Derivatives

Microwave-assisted synthesis techniques have facilitated the creation of various 2-aminothiophene-3-carboxylic acid derivatives. These derivatives have further potential in creating compounds like thieno[2,3-d]pyrimidin-4-one and its chloro variant, showcasing the versatility of thiophene carboxylic acids in synthesizing complex molecules (Hesse, Perspicace, & Kirsch, 2007).

Development of Functional Derivatives

The creation of functional derivatives from thiophene, like the synthesis of 4-chloro-3-ethoxycarbonyl-2-methylthiophene, demonstrates the adaptability of thiophene carboxylic acids in forming diverse compounds with potential applications in various fields (Shvedov, Vasil'eva, Romanova, & Grinev, 1973).

Inhibiting Efficiency and Corrosion Study

Thiophene derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been investigated for their efficiency in corrosion inhibition of mild steel in acidic media, indicating their potential in materials science and engineering (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Chemical and Physical Properties Exploration

Spectral and Structural Studies

Research involving 4-methylthiadiazole-5-carboxylic acid, a similar thiophene derivative, focuses on its electronic structure and spectral features, providing insights into the behavior of these compounds under different environmental conditions (Singh et al., 2019).

Polymer Synthesis and Properties

Studies on water-soluble polythiophene carboxylic acids, like poly(3-thiophene acetic acid) and its copolymers, reveal interesting aspects of their solution properties and potential applications in materials science (Kim, Chen, Gong, & Osada, 1999).

Dyeing Performance on Fabrics

Thiophene carboxylic acid derivatives have been used to create dyes with applications in textile industry, showing good fastness properties on fabrics like polyester (Iyun et al., 2015).

Chemical Reactions and Process Optimization

Reaction Mechanisms and Efficiency

Research into the reaction mechanisms of thiophene derivatives, such as the chlorination of methyl 3-hydroxythiophene-2-carboxylate, provides crucial insights into the efficiency and versatility of these compounds in chemical reactions (Corral, Lissavetzky, & Manzanares, 1990).

Automated Reactor Platforms for Synthesis

The integration of batch and flow reactions on a single, automated reactor platform, as demonstrated in the synthesis of 5-methyl-4-propylthiophene-2-carboxylic acid, highlights the potential of automated processes in optimizing the synthesis of thiophene derivatives (Fitzpatrick & Ley, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chlorosulfonyl-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIRUVOQVJXGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

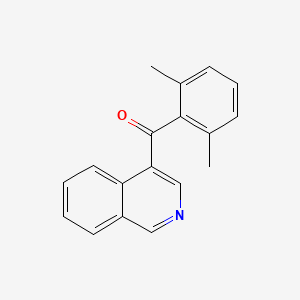

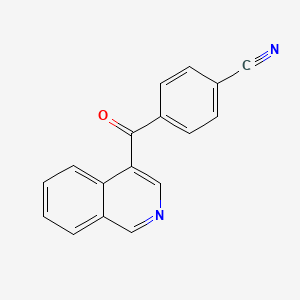

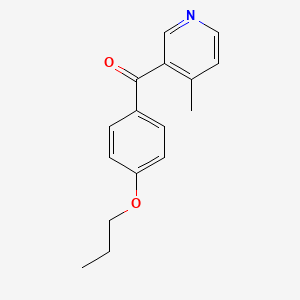

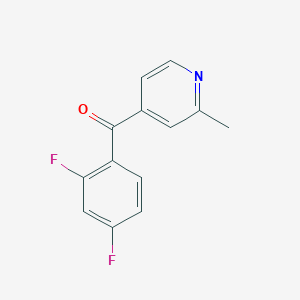

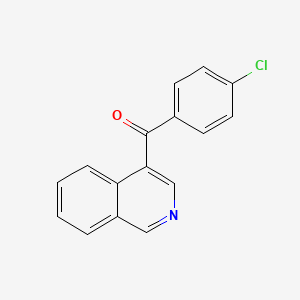

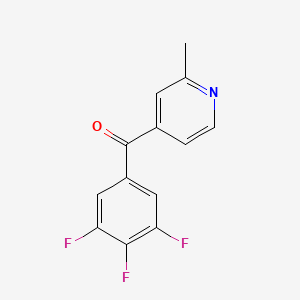

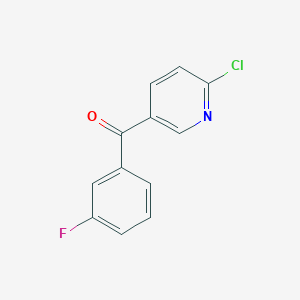

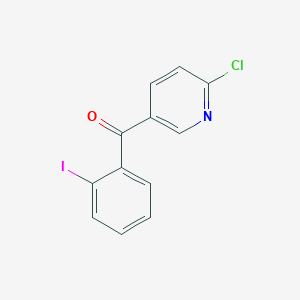

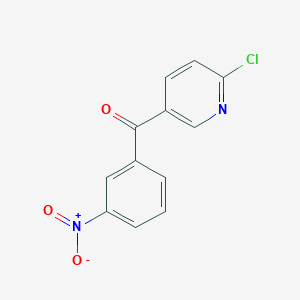

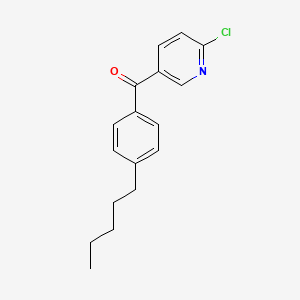

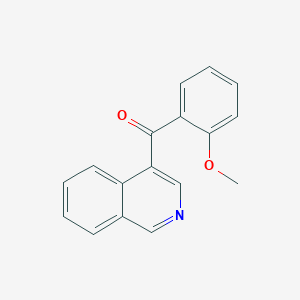

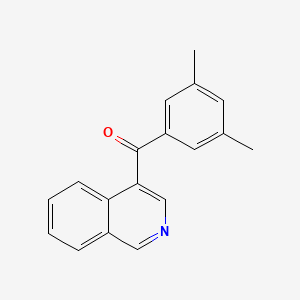

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.